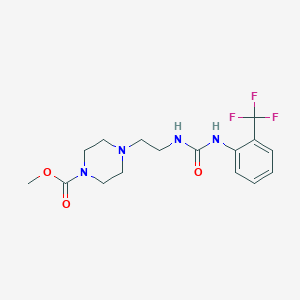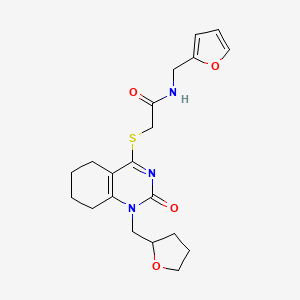![molecular formula C12H15NO5S B2819990 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid CAS No. 757192-77-1](/img/structure/B2819990.png)
4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” is a biochemical compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 . It is primarily used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” is defined by its molecular formula, C12H15NO5S . This formula indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
“4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” is a solid at room temperature . Its molecular weight is 285.32 .科学的研究の応用
Catalyst Development
4,4′-(Butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, a compound related to the chemical structure of interest, has been utilized in the synthesis of polyhydroquinoline derivatives through a Hantzsch condensation process. This research highlights its role as a novel, efficient catalyst that can be reused multiple times without losing its catalytic activity, offering an eco-friendly and cost-effective solution for the production of important chemical compounds (Goli-Jolodar, Shirini, & Seddighi, 2016).
Crystal Engineering
The compound has implications in crystal engineering, as demonstrated by the study of multicomponent crystals formed between baclofen (a structurally related γ-amino acid) and various carboxylic acids. This research underlines the potential of gamma amino acids in crystal design, offering insights into conformation, protonation, and intermolecular interactions within crystal structures, which could inform the development of new materials (Báthori & Kilinkissa, 2015).
Fuel Cell Technology
In the field of fuel cell technology, the synthesis of novel sulfonated polyimides from diamine monomers demonstrates the application of sulfonated compounds in creating membranes with high proton conductivity and good water stability. This research presents a significant advancement in developing more efficient and durable materials for fuel cells (Fang et al., 2002).
Photonic and Electrochemical Properties
A study on ruthenium aminophenanthroline metallopolymer films, electropolymerized from an ionic liquid, reveals the potential of these compounds in photonic and electrochemical applications. The research highlights the differences in film morphology and charge transport rates depending on the polymerization medium, which could lead to innovations in electronic and optoelectronic devices (Venkatanarayanan et al., 2008).
Molecular Docking and Drug Design
Further emphasizing the utility in drug design, molecular docking and structural analysis of sulfonamides, including 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have provided valuable insights into their reactivity and potential as nonlinear optical materials. These studies contribute to understanding the interaction mechanisms at the molecular level, facilitating the design of more effective drugs and materials with enhanced properties (Raju et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
4-[(4-acetylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9(14)10-4-6-11(7-5-10)19(17,18)13-8-2-3-12(15)16/h4-7,13H,2-3,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJIZVUMMYPPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


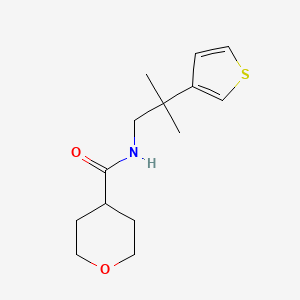
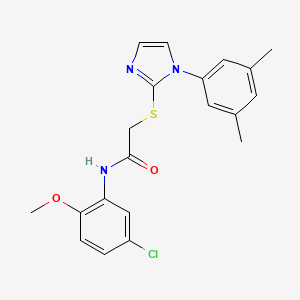

![4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2819915.png)
![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)

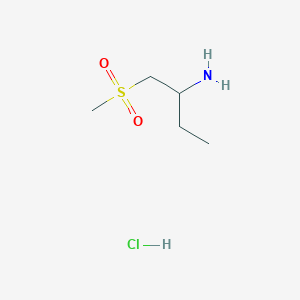

![Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2819924.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2819926.png)
![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)
